Sivopixant - 2414285-40-6

Sivopixant

Catalog Number: EVT-3462720
CAS Number: 2414285-40-6
Molecular Formula: C25H22ClN5O5
Molecular Weight: 507.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sivopixant, also known as S-600918, is a novel compound developed as a selective antagonist for the purinergic P2X3 receptor. This receptor plays a significant role in various physiological processes, including pain signaling and respiratory functions. Sivopixant has garnered attention for its potential therapeutic applications, particularly in treating chronic cough and other conditions associated with P2X3 receptor activation. The compound is part of a broader class of dioxotriazine derivatives that have been optimized for enhanced selectivity and efficacy against the P2X3 receptor.

Source and Classification

Sivopixant is classified as a small molecule pharmaceutical compound. It is derived from a series of chemical modifications aimed at improving the pharmacological properties of existing P2X3 receptor antagonists. The discovery and development of Sivopixant were documented in research articles highlighting its synthesis, structure-activity relationships, and clinical potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sivopixant involves several key steps:

  1. Starting Materials: The synthesis begins with the use of dioxotriazine derivatives as the core structure.
  2. Reagents: Key reagents include tert-Butyl isocyanate, 1,8-Diazabicyclo[5.4.0]undec-7-ene, and N,N'-Carbonyldiimidazole, which are employed under controlled conditions (e.g., low temperatures) to facilitate specific reactions.
  3. Reactions: The reaction conditions typically involve solvent systems such as dimethylformamide at low temperatures to minimize side reactions while maximizing yield.

The detailed synthetic pathway includes cyclization reactions, followed by purification steps to isolate the final product with high purity .

Molecular Structure Analysis

Structure and Data

Sivopixant's molecular structure features a complex arrangement that includes a dioxotriazine core. The specific arrangement of functional groups contributes to its binding affinity for the P2X3 receptor.

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: 306.32 g/mol
  • Structural Characteristics: The compound exhibits specific stereochemistry that enhances its interaction with the target receptor.

The structural analysis indicates that modifications to the core structure significantly influence biological activity, emphasizing the importance of structure-activity relationships in drug design .

Chemical Reactions Analysis

Reactions and Technical Details

Sivopixant undergoes various chemical reactions during its synthesis:

  1. Cyclization Reactions: These are critical for forming the dioxotriazine framework.
  2. Functional Group Modifications: Substituents on the aniline moiety are altered to optimize receptor binding and metabolic stability.
  3. Purification Processes: Techniques such as column chromatography are employed to isolate pure compounds from reaction mixtures.

These reactions are meticulously controlled to ensure high yields and purity levels necessary for further pharmacological evaluation .

Mechanism of Action

Process and Data

Sivopixant acts primarily as an antagonist at the P2X3 receptor, inhibiting its activation by ATP (adenosine triphosphate). This action results in:

  • Reduced Pain Sensation: By blocking P2X3 receptor signaling pathways involved in nociception.
  • Decreased Cough Reflex: Particularly beneficial in treating chronic cough conditions.

The mechanism involves competitive inhibition where Sivopixant binds to the receptor site without activating it, thereby preventing ATP from eliciting its physiological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sivopixant is typically presented as a white to off-white solid.
  • Solubility: It shows moderate solubility in polar organic solvents.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Sivopixant is relatively inert but can participate in typical organic reactions involving functional group transformations.

These properties are crucial for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Sivopixant's primary applications revolve around its role as a therapeutic agent:

  • Chronic Cough Treatment: It has shown promise in clinical trials aimed at reducing cough frequency and severity.
  • Pain Management: As a P2X3 antagonist, it has potential applications in managing pain syndromes linked to neuropathic pathways.

Research continues to explore additional therapeutic areas where Sivopixant could provide benefits, including respiratory disorders and other conditions mediated by purinergic signaling pathways .

Introduction to P2X3 Receptor Antagonism in Therapeutic Targeting

Pathophysiological Role of P2X3 Receptors in Sensory Neurotransmission

Structural and Functional Basis

P2X3 receptors are trimeric ATP-gated cation channels predominantly expressed on C-fibers and Aδ-fibers in the airway vagal afferent nerves. These homomeric (P2X3) or heteromeric (P2X2/3) receptors initiate action potentials in the nucleus tractus solitarius upon extracellular ATP binding, ultimately generating cough reflexes [4] [6]. Pathological conditions (e.g., inflammation, tissue damage) trigger excessive ATP release, causing P2X3 receptor overexpression and lowered activation thresholds. This sensitization manifests clinically as cough hypersensitivity syndrome—characterized by heightened response to low-intensity stimuli like cold air or perfumes [4].

Role in Chronic Cough Pathogenesis

Clinical evidence confirms P2X3 receptors’ centrality in refractory cough:

  • ATP provocation studies induce exaggerated cough responses in patients versus healthy controls [4]
  • Bronchoalveolar lavage fluid from chronic cough patients contains significantly elevated ATP levels (>2-fold) correlating with cough frequency [4]
  • Genetic ablation of P2X3 receptors in animal models abolishes ATP-induced cough reflexes without affecting respiratory rhythm [6]

Table 1: Selectivity Profiles of Clinical-Stage P2X3 Antagonists

CompoundP2X3 IC₅₀ (nM)P2X2/3 IC₅₀ (nM)Selectivity Ratio (P2X2/3:P2X3)Clinical Phase
Sivopixant4.21100262Phase 2
Gefapixant30100–2503.3–8.3Approved (Japan)
Eliapixant10404Phase 2
BLU-59372590036Phase 2

Data compiled from [1] [4] [9]

Rationale for Selective P2X3 Antagonism in Chronic Refractory Conditions

Molecular Selectivity Advantage

Sivopixant’s >260-fold selectivity for P2X3 over P2X2/3 receptors (Table 1) stems from its unique interaction with a hydrophobic binding pocket near the upper vestibule of the P2X3 homotrimer. This binding specificity avoids disruption of P2X2/3-mediated taste transduction, which is implicated in taste disturbances [4] [6]. Unlike first-generation antagonists (e.g., gefapixant), sivopixant’s dioxotriazine scaffold enables potent P2X3 inhibition (IC₅₀ = 4.2 nM) while sparing P2X2/3 (IC₅₀ = 1100 nM), theoretically decoupling antitussive efficacy from taste-related adverse effects [9].

Clinical Validation of Selective Targeting

Phase 2 trials demonstrate sivopixant’s dose-dependent engagement with cough pathways:

  • Phase 2a (crossover, n=31): 150 mg/day reduced 24-hour cough frequency by 30.9% versus placebo (p=0.0386) and improved Leicester Cough Questionnaire (LCQ) scores, with only 6.5% reporting mild taste disturbance [2] [6]
  • Phase 2b (parallel-group, n=406): Although the primary endpoint (cough frequency reduction) was not statistically significant, 300 mg/day showed consistent trends:
  • 12.5% greater reduction in 24-hour cough frequency versus placebo
  • Significant improvement in cough severity VAS (–6.55 mm, p=0.0433)
  • 86.8% of patients reported improvement on Patient Global Impression of Change (PGIC) scale versus 71.4% with placebo [8] [10]

Table 2: Key Efficacy Outcomes from Sivopixant Clinical Trials

Trial (Dose)Cough Frequency Reduction vs PlaceboCough Severity VAS Change vs Placebo (mm)LCQ Total Score Δ vs PlaceboPGIC Improvement Rate
Phase 2a (150 mg)–30.9%* (24-hour)Not reportedSignificant improvement*Not reported
Phase 2b (50 mg)+13.17%+1.75–0.3761.3%
Phase 2b (150 mg)–1.77%–1.21–0.0778.3%
Phase 2b (300 mg)–12.47%–6.55*+0.6986.8%

Statistically significant (p<0.05). Data from [2] [6] [8]

Neurophysiological Differentiation

Sivopixant’s efficacy derives from modulating specific cough reflex arcs:

  • Peripheral Sensitization: Blocks ATP-mediated potentiation of TRPV1 channels on airway sensory nerves, reducing hypersensitivity to capsaicin and other tussive stimuli [4]
  • Central Integration: Attenuates ATP-enhanced glutamatergic transmission in brainstem cough centers, confirmed by reduced c-fos expression in rodent models [4]
  • Signal Specificity: Unlike nonselective agents, sivopixant preserves P2X2/3-mediated physiological functions (e.g., airway mechanosensation, taste transduction), potentially explaining its favorable tolerability [6] [9]

Properties

CAS Number

2414285-40-6

Product Name

Sivopixant

IUPAC Name

(2S)-3-[3-[(4-chlorophenyl)methyl]-2,6-dioxo-4-(4-pyridin-2-yloxyanilino)-1,3,5-triazin-1-yl]-2-methylpropanoic acid

Molecular Formula

C25H22ClN5O5

Molecular Weight

507.9 g/mol

InChI

InChI=1S/C25H22ClN5O5/c1-16(22(32)33)14-31-24(34)29-23(30(25(31)35)15-17-5-7-18(26)8-6-17)28-19-9-11-20(12-10-19)36-21-4-2-3-13-27-21/h2-13,16H,14-15H2,1H3,(H,32,33)(H,28,29,34)/t16-/m0/s1

InChI Key

SKZQFKBIJUXXCG-INIZCTEOSA-N

SMILES

CC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O

Canonical SMILES

CC(CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O

Isomeric SMILES

C[C@@H](CN1C(=O)N=C(N(C1=O)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC4=CC=CC=N4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.